N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Beschreibung

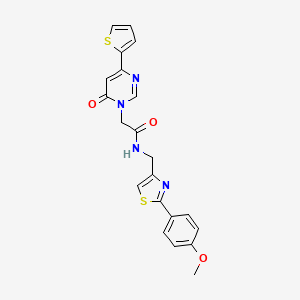

This compound features a thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a methylacetamide linker. The acetamide moiety connects to a pyrimidin-6-one ring, which is further substituted at position 4 with a thiophen-2-yl group.

Eigenschaften

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-16-6-4-14(5-7-16)21-24-15(12-30-21)10-22-19(26)11-25-13-23-17(9-20(25)27)18-3-2-8-29-18/h2-9,12-13H,10-11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTNNUPHEMEIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyrimidine moiety, and a methoxyphenyl group, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 438.5 g/mol. The presence of nitrogen, oxygen, sulfur, and carbon atoms within its structure contributes to its biological activity. The specific arrangement of these atoms allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251697-50-3 |

| Molecular Formula | C21H18N4O3S2 |

| Molecular Weight | 438.5 g/mol |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. The thiazole and pyrimidine components are particularly noted for their roles in various pharmacological activities.

Antimicrobial Activity

Studies have shown that thiazole derivatives demonstrate significant antimicrobial effects. For instance, benzothiazole derivatives have been reported to exhibit anti-tubercular activity with IC values in the low micromolar range. This suggests that the compound may also possess similar properties due to its structural similarities.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively documented. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation effectively. For example, compounds with thiazole rings have shown cytotoxicity against various cancer cell lines, with IC values often below those of standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Protein Binding : Molecular docking studies suggest that this compound may bind effectively to proteins involved in cancer progression and microbial resistance.

- Enzyme Inhibition : The compound may inhibit enzymes critical to the survival of pathogens or cancer cells, thereby reducing their viability.

- Cell Cycle Disruption : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antitumor Activity : A study on thiazole-integrated pyrrolidin derivatives showed promising results against tumor cell lines, indicating that modifications in the thiazole structure can enhance anticancer efficacy .

- Antimicrobial Studies : Research on thiazole derivatives has demonstrated effectiveness against Gram-positive bacteria, reinforcing the potential of this compound as an antimicrobial agent .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest favorable solubility and bioavailability due to its methoxy substitution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and key analogs:

Key Observations:

Structural Diversity: The target compound’s thiazole-pyrimidinone scaffold is distinct from fused systems like thiazolo-pyridazine or thieno-pyrimidine . These fused cores may confer rigidity and enhance target selectivity. Linkage Variations: Sulfanyl (S–C) and thioether (S–CH₂) linkages in analogs contrast with the target’s methylene (–CH₂–) bridge, which could affect conformational flexibility and pharmacokinetics.

Substituent Effects :

- 4-Methoxyphenyl : Present in both the target compound and , this group increases lipophilicity and may enhance blood-brain barrier penetration.

- Thiophen-2-yl : Shared with , this substituent likely engages in π-π interactions with aromatic residues in enzyme active sites.

- Chlorophenyl/Isopropyl : Electron-withdrawing (Cl) or bulky (isopropyl) groups in may influence steric hindrance and binding affinity.

Synthetic Routes :

- The target compound’s acetamide linkage is analogous to methods in , where alkylation of thiopyrimidines with chloroacetamides is employed.

- Acylation strategies using chloroacetyl chloride (as in ) are common for introducing acetamide groups in thiazole derivatives.

Research Findings and Implications

- Kinase Inhibition: Analogs like 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) exhibit CK1 inhibition, suggesting the target compound’s pyrimidinone-thiophene system may similarly target kinase ATP-binding pockets .

- Synthetic Scalability: Evidence from supports scalable alkylation reactions for pyrimidinone-thiazole hybrids, though purification challenges may arise due to byproduct formation (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.